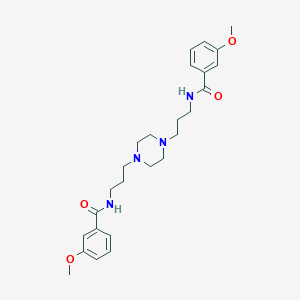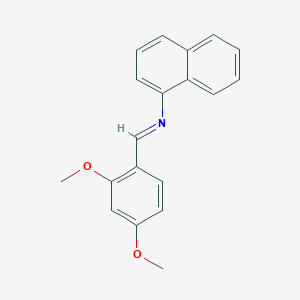
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(3-methoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) is a complex organic compound characterized by the presence of a piperazine ring, propanediyl linkers, and methoxybenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Propanediyl Linkers: The piperazine core is then reacted with 1,3-dibromopropane to introduce the propanediyl linkers.
Coupling with Methoxybenzamide: Finally, the intermediate compound is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
- N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbutanamide)
- N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2,2-dichloroacetamide)
Uniqueness
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) is unique due to the presence of methoxybenzamide groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C26H36N4O4 |
|---|---|
Peso molecular |
468.6g/mol |
Nombre IUPAC |
3-methoxy-N-[3-[4-[3-[(3-methoxybenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C26H36N4O4/c1-33-23-9-3-7-21(19-23)25(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-26(32)22-8-4-10-24(20-22)34-2/h3-4,7-10,19-20H,5-6,11-18H2,1-2H3,(H,27,31)(H,28,32) |
Clave InChI |
CNPHRHNXQPLBEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC(=CC=C3)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443422.png)
![Methyl 2-[(4-bromobenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443423.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B443424.png)

![N-{2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]ethyl}-3,4-dimethylbenzamide](/img/structure/B443426.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1,3-benzodioxole-5-carbohydrazide](/img/structure/B443428.png)
![Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate](/img/structure/B443431.png)
![2-(4-chloro-2-methylphenoxy)-N-(6-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}hexyl)propanamide](/img/structure/B443432.png)
![4-[(E)-1-(3-ISOPROPOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B443433.png)
![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)
![N-benzyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443435.png)
![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)
![N-[4-(acetylsulfamoyl)phenyl]hexanamide](/img/structure/B443440.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)
